Cas no 2034494-12-5 (methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate)
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
- methyl 3-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylate
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- Inchi: 1S/C15H15N3O4S3/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-9-12(11-3-7-23-10-11)18-6-2-5-16-18/h2-8,10,12,17H,9H2,1H3
- InChI Key: NGJWCCLHKIRGDI-UHFFFAOYSA-N
- SMILES: S(C1C=CSC=1C(=O)OC)(NCC(C1=CSC=C1)N1C=CC=N1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 569
- XLogP3: 2.1
- Topological Polar Surface Area: 155
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6519-8062-2μmol |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-5μmol |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-10μmol |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-20μmol |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-1mg |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-2mg |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-3mg |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-4mg |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-5mg |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8062-10mg |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034494-12-5 | 10mg |
$79.0 | 2023-09-08 |
methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
Compound CAS No. 2034494-12-5: Methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
The compound Methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate, identified by the CAS registry number 2034494-12-5, is a highly specialized organic compound with a complex structure. This molecule belongs to the class of sulfonamides and features a unique combination of functional groups, including a methyl ester, a thiophene ring, and a pyrazole moiety. The compound's structure is characterized by its thiophene ring system, which is substituted at the 3-position with a sulfamoyl group linked to an ethyl chain containing both pyrazole and thiophene substituents.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and possibly oxidation or reduction steps. The presence of heterocyclic rings such as pyrazole and thiophene suggests that this compound may exhibit interesting electronic properties, making it potentially useful in various applications. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery, materials science, and advanced chemical manufacturing.
Recent research has focused on the potential pharmacological applications of this compound. The pyrazole ring is known to contribute to bioisosteric effects, which can enhance the molecule's interactions with biological targets. Additionally, the thiophene moiety is known for its aromatic stability and potential for π-interactions, which can be advantageous in drug design. These features make the compound a promising candidate for further investigation in fields such as oncology, inflammation, and neurodegenerative diseases.
In terms of chemical synthesis, the compound's structure poses challenges due to the steric hindrance around the sulfamoyl group and the need for precise regioselectivity during substitution reactions. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the production process. These advancements have not only improved yield but also reduced reaction times, making large-scale production more feasible.
The compound's stability under various conditions has also been a topic of interest. Studies have shown that it exhibits good thermal stability and moderate solubility in organic solvents. These properties are crucial for its potential use in pharmaceutical formulations or as an intermediate in industrial processes.
From an environmental standpoint, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Research indicates that under aerobic conditions, the compound undergoes oxidative degradation, primarily targeting the sulfonamide group. This information is critical for waste management and environmental safety protocols.
In conclusion, Methyl 3-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate (CAS No. 2034494-12-5) represents a significant advancement in organic chemistry. Its unique structure offers opportunities for diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound stands at the forefront of innovative chemical solutions.
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